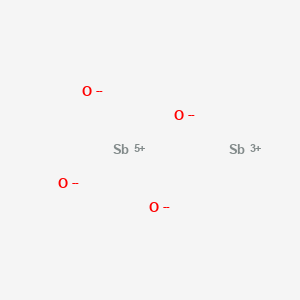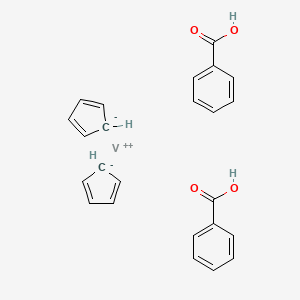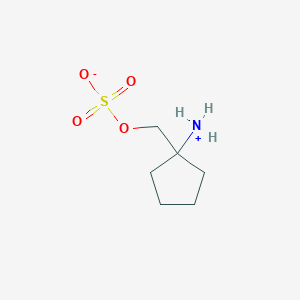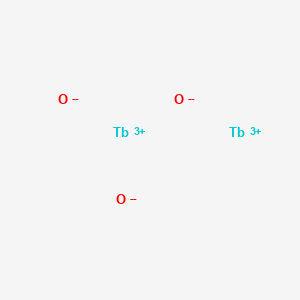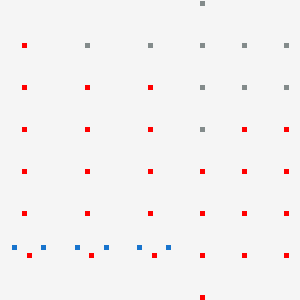
FLUORURE D'INDIUM TRIHYDRATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium fluoride trihydrate, with the chemical formula InF₃·3H₂O, is an inorganic compound that appears as a white solid. It is a hydrated form of indium(III) fluoride and is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Applications De Recherche Scientifique
Indium fluoride trihydrate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Indium Fluoride Trihydrate, also known as Indium (III) Fluoride, primarily targets aldehydes . Aldehydes are organic compounds that play a crucial role in numerous biochemical processes.
Mode of Action
Indium Fluoride Trihydrate interacts with its targets by catalyzing the addition of trimethylsilyl cyanide (TMSCN) to aldehydes . This interaction results in the formation of cyanohydrins , which are organic compounds with a hydroxyl group and a nitrile group attached to the same carbon atom.
Pharmacokinetics
The compound’s solubility in water suggests that it may be absorbed and distributed in the body through the circulatory system
Result of Action
The primary result of Indium Fluoride Trihydrate’s action is the formation of cyanohydrins from aldehydes . Cyanohydrins are versatile compounds that can undergo further reactions to produce a variety of other organic compounds. Therefore, the action of Indium Fluoride Trihydrate can potentially influence a wide range of biochemical processes.
Action Environment
The action of Indium Fluoride Trihydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that the compound’s action, efficacy, and stability may be affected by the hydration level of the environment. Additionally, the compound’s reactivity with aldehydes suggests that the presence and concentration of these targets in the environment can also influence the compound’s action.
Analyse Biochimique
Biochemical Properties
Indium Fluoride Trihydrate is known to promote chemoselective addition of trimethylsilyl cyanide (TMSCN) to aldehydes, forming respective cyanohydrins
Cellular Effects
Fluoride ions are known to have varying effects on cells depending upon cell type and concentration . At low concentration, it causes cell proliferation (anabolic effects) and inhibits at higher concentration .
Molecular Mechanism
It is known to catalyze the addition of trimethylsilyl cyanide (TMSCN) to aldehydes to form cyanohydrins
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Indium Fluoride Trihydrate in animal models. It is known that exposure of pregnant animals to indium complexes can cause varied manifestations at different doses, especially at higher doses .
Metabolic Pathways
Fluoride is known to act on different metabolic activities of mitochondria, altering energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium fluoride trihydrate can be synthesized by reacting indium(III) oxide (In₂O₃) with hydrogen fluoride (HF) or hydrofluoric acid (HF). The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of indium fluoride trihydrate involves similar reactions but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Indium fluoride trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions.
Substitution: Reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Higher oxidation state compounds of indium.
Reduction: Lower oxidation state compounds of indium.
Substitution: Compounds where fluoride ions are replaced by other halides.
Comparaison Avec Des Composés Similaires
Indium fluoride trihydrate can be compared with other similar compounds such as:
- Indium(III) chloride (InCl₃)
- Indium(III) bromide (InBr₃)
- Indium(III) iodide (InI₃)
- Aluminum fluoride (AlF₃)
- Gallium(III) fluoride (GaF₃)
- Thallium(I) fluoride (TlF)
Uniqueness: Indium fluoride trihydrate is unique due to its hydrated form, which imparts specific properties such as solubility and reactivity that differ from its anhydrous counterparts .
Propriétés
Numéro CAS |
14166-78-0 |
|---|---|
Formule moléculaire |
F3H2InO |
Poids moléculaire |
189.829 g/mol |
Nom IUPAC |
trifluoroindigane;hydrate |
InChI |
InChI=1S/3FH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Clé InChI |
HZFRUPBDUZUBFH-UHFFFAOYSA-K |
SMILES canonique |
O.F[In](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


